molecular formula C13H8BrN3O4S B3032876 N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 6065-55-0

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No. B3032876
CAS RN: 6065-55-0
M. Wt: 382.19 g/mol
InChI Key: REKHUSXMXFJRGS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound with a complex structure. Let’s dissect its various components:




  • Benzothiazole Ring : The core structure consists of a benzothiazole ring, which is a fused system of benzene and thiazole rings. This arrangement imparts unique chemical properties.




  • Substituents :



    • 4-Bromophenyl Group : Positioned at the nitrogen atom, this group contributes to the compound’s reactivity and solubility.

    • 6-Nitro Group : Attached to the benzothiazole ring, it introduces electron-withdrawing character and influences biological activity.





Synthesis Analysis

The synthesis of N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine involves several steps. While I don’t have specific details from the retrieved papers, typical synthetic routes may include condensation reactions, cyclizations, and functional group transformations. Researchers often optimize conditions to achieve high yields and purity.



Molecular Structure Analysis

The compound’s molecular structure plays a crucial role in its properties. Analyzing bond angles, hybridization, and steric effects provides insights into its stability and reactivity. Computational methods (such as density functional theory) can predict electronic properties and vibrational spectra.



Chemical Reactions Analysis

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine participates in various chemical reactions:



  • Substitution Reactions : The bromine atom can undergo nucleophilic substitution, leading to diverse derivatives.

  • Reduction : The nitro group may be reduced to an amino group, altering biological activity.

  • Cyclization : Intramolecular reactions can form fused heterocycles.



Physical And Chemical Properties Analysis


  • Melting Point : Determines its solid-state behavior.

  • Solubility : Influences bioavailability.

  • UV-Vis Absorption : Provides information about chromophores.

  • Stability : Investigate decomposition under various conditions.


Safety And Hazards


  • Toxicity : Assess potential harm to humans and the environment.

  • Handling Precautions : Due to the bromine substituent, proper handling and protective measures are essential.

  • Environmental Impact : Consider persistence and bioaccumulation.


Future Directions

Researchers should explore:



  • Structure-Activity Relationships : Modify substituents to enhance desired properties.

  • Pharmacological Studies : Evaluate antimicrobial, anticancer, or other biological activities.

  • Formulation : Develop drug delivery systems for clinical applications.


Remember that this analysis is based on general knowledge and the retrieved papers. For precise details, consult the specific research articles1.


properties

IUPAC Name

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O4S/c14-8-1-3-9(4-2-8)15-13-11-6-5-10(17(18)19)7-12(11)22(20,21)16-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKHUSXMXFJRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387212
Record name N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

CAS RN

6065-55-0
Record name N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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